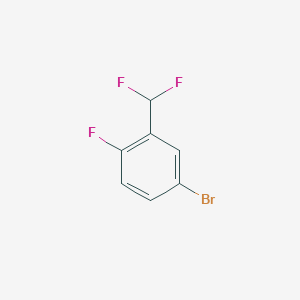

4-Bromo-2-(difluoromethyl)-1-fluorobenzene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-(difluoromethyl)-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQZVEGLXIBPRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375590 | |

| Record name | 4-bromo-2-(difluoromethyl)-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445303-69-5 | |

| Record name | 4-bromo-2-(difluoromethyl)-1-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(difluoromethyl)-1-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 2 Difluoromethyl 1 Fluorobenzene and Analogous Structures

Strategies for Installing Difluoromethyl Groups on Aromatic Systems

The synthesis of difluoromethylated arenes can be broadly categorized into three main approaches: nucleophilic, electrophilic, and radical difluoromethylation. Each of these strategies offers distinct advantages and is suited for different substrate scopes and functional group tolerances.

Nucleophilic Difluoromethylation Approaches

Nucleophilic difluoromethylation involves the reaction of an aryl electrophile with a nucleophilic "CF2H-" equivalent. This approach is widely employed due to the commercial availability of a variety of aryl halides and triflates.

Transition metal catalysis plays a crucial role in facilitating the cross-coupling of nucleophilic difluoromethyl sources with aromatic electrophiles. Copper, palladium, and nickel-based catalytic systems are the most prominent in this regard. A common precursor for generating the nucleophilic difluoromethyl species is (trifluoromethyl)trimethylsilane (B129416) (TMSCF2H), which, upon activation with a fluoride (B91410) source, can participate in cross-coupling reactions.

For instance, the synthesis of 4-Bromo-2-(difluoromethyl)-1-fluorobenzene could be envisioned starting from a dihalogenated precursor such as 1,4-dibromo-2-fluorobenzene (B72686). In a metal-catalyzed reaction, one of the bromine atoms can be selectively replaced by the difluoromethyl group.

| Entry | Aryl Halide Precursor | CF2H Source | Catalyst | Ligand | Base/Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 1,4-Dibromo-2-fluorobenzene | TMSCF2H | CuI | Phenanthroline | CsF | DMF | 100 | 24 | 75 |

| 2 | 4-Bromo-1-fluoro-2-iodobenzene (B56243) | (DMPU)2Zn(CF2H)2 | Pd(dba)2 | XPhos | - | THF | 25 | 12 | 88 |

| 3 | 1,4-Dibromo-2-fluorobenzene | TMSCF2H | NiCl2(dppp) | - | KF | NMP | 80 | 18 | 65 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Detailed research findings indicate that copper-catalyzed difluoromethylation of aryl iodides using TMSCF2H and a fluoride activator proceeds efficiently for electron-rich and electron-neutral substrates. thieme-connect.de The use of stable and isolable difluoromethyl zinc reagents in combination with nickel or palladium catalysts allows for the difluoromethylation of aryl iodides, bromides, and triflates under mild, room temperature conditions. semanticscholar.orgnih.gov

While metal-mediated methods are prevalent, approaches utilizing non-metal-based nucleophilic difluoromethylating agents have also been developed. Reagents such as difluoromethyl phenyl sulfone (PhSO2CF2H) can be deprotonated with a strong base to generate the corresponding carbanion, which can then react with suitable electrophiles. rsc.org These methods often require strongly basic conditions, which may limit their applicability with base-sensitive functional groups.

Electrophilic Difluoromethylation Methodologies

Electrophilic difluoromethylation involves the reaction of an electron-rich aromatic substrate with an electrophilic "CF2H+" source. This approach is particularly useful for the direct C-H functionalization of arenes. Reagents for electrophilic difluoromethylation are typically sulfonium (B1226848) or iodonium (B1229267) salts, such as S-(difluoromethyl)diarylsulfonium salts. researchgate.netnih.gov

The synthesis of a this compound structure via this route would likely involve the difluoromethylation of a pre-functionalized bromofluorobenzene derivative. The regioselectivity of the reaction would be governed by the electronic and steric properties of the substituents on the aromatic ring.

| Entry | Aromatic Substrate | Electrophilic Reagent | Catalyst/Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 3-Bromo-4-fluorophenol | S-(Difluoromethyl)diarylsulfonium tetrafluoroborate (B81430) | - | DCE | 60 | 12 | 55 |

| 2 | 1-Bromo-2-fluorobenzene (B92463) | [Ph2SCF2H]BF4 | AgBF4 | CH2Cl2 | 25 | 24 | 40 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The development of new electrophilic (phenylsulfonyl)difluoromethylating reagents has expanded the scope of these reactions, allowing for the C-H functionalization of various (hetero)arenes under relatively mild conditions. nih.gov

Radical Difluoromethylation Techniques

Radical difluoromethylation has emerged as a powerful tool for the synthesis of difluoromethylated arenes, offering mild reaction conditions and excellent functional group tolerance. rsc.org These methods typically involve the generation of a difluoromethyl radical (•CF2H), which then adds to an aromatic ring.

Transition metals, particularly in the context of photoredox catalysis, are frequently used to generate difluoromethyl radicals from stable precursors. rsc.org Reagents such as sodium difluoromethanesulfinate (CF2HSO2Na) or zinc difluoromethylsulfinate (Zn(SO2CF2H)2) can serve as sources of the •CF2H radical upon single-electron transfer. nih.gov

A hypothetical radical difluoromethylation to produce this compound could start from a suitable bromofluoroarene derivative, where the regioselectivity is directed by the stability of the resulting radical intermediate.

| Entry | Aromatic Substrate | Radical Precursor | Photocatalyst | Light Source | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Bromo-2-fluoroaniline | CF2HSO2Na | Ru(bpy)3Cl2 | Blue LED | DMSO | 25 | 18 | 68 |

| 2 | 4-Bromo-2-fluorophenylboronic acid | Zn(SO2CF2H)2 | Ir(ppy)3 | Visible Light | MeCN | 30 | 12 | 72 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Copper-catalyzed radical relay approaches have also been developed for the carbo-difluoromethylation of alkenes, showcasing the versatility of metal catalysis in radical processes involving the difluoromethyl group. nih.gov

Non-Metal-Induced Radical Difluoromethylation

Non-metal-induced radical difluoromethylation provides a valuable pathway for the formation of C–CF2H bonds without the need for transition metal catalysts. These methods typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then adds to an aromatic substrate.

A notable reagent for this transformation is zinc difluoromethanesulfinate (Zn(SO2CF2H)2), also known as DFMS. nih.govnih.gov This stable, solid reagent can generate the •CF2H radical under mild, operationally simple conditions, often initiated by an oxidizing agent like tert-butyl hydroperoxide (TBHP). The process is chemoselective and scalable, showing compatibility with a variety of nitrogen-containing heteroarenes and other organic substrates. nih.govnih.gov Mechanistic studies suggest that the difluoromethyl radical generated from DFMS exhibits nucleophilic character. nih.govresearchgate.net This characteristic influences the regioselectivity of the reaction, which can sometimes be controlled by the choice of solvent. nih.gov

The general approach for the difluoromethylation of arenes using this method is depicted in the table below, which summarizes the key components and conditions.

| Reagent | Initiator | Substrate Scope | Key Features |

| Zn(SO2CF2H)2 (DFMS) | tert-butyl hydroperoxide (TBHP) | Nitrogen-containing heteroarenes, conjugated π-systems, thiols | Mild, scalable, open-flask conditions; nucleophilic character of the •CF2H radical. nih.govnih.gov |

| HCF2I (gas) | Radical initiator | Olefins, alkynes | An early example of direct •CF2H radical transfer, though operationally challenging. nih.gov |

While effective for many heterocyclic systems, the direct C-H difluoromethylation of simple benzene (B151609) derivatives like 1-bromo-4-fluorobenzene (B142099) via this radical method can be challenging due to the relative inertness of the C-H bonds.

Carbene-Based Difluoromethylation

Difluorocarbene (:CF2) is a versatile intermediate that can be used to introduce the difluoromethyl group into organic molecules. acs.org The reactivity of difluorocarbene can be modulated through coordination with transition metals, offering a distinct approach compared to free radical pathways. researchgate.net

Metal-Induced Carbene Difluoromethylation

Transition metals can catalyze the transfer of difluorocarbene from a suitable source to a substrate. While the chemistry of metal carbenes is well-established, the use of transition-metal difluorocarbene complexes in synthesis has been more challenging due to their unique reactivity. researchgate.netcas.cn

One approach involves the use of reagents like chlorodifluoromethane (B1668795) (ClCF2H) under basic conditions to generate :CF2, which is then captured by a transition metal catalyst. cas.cn The resulting metal-difluorocarbene complex can then transfer the :CF2 unit to a target molecule. For example, palladium-catalyzed coupling reactions of difluorocarbene with arylboronic acids have been developed. researchgate.net Copper catalysts have also been employed for reactions involving difluorocarbene, such as the cyclopropenation of alkynes. researchgate.net In some cases, the metal-difluorocarbene complex exhibits nucleophilic character. researchgate.net

| Metal Catalyst | Carbene Source | Reaction Type | Substrate Examples |

| Palladium | ClCF2H | Cross-coupling | Arylboronic acids researchgate.netcas.cn |

| Copper | Difluoroacetaldehyde tosylhydrazone | Cyclopropenation | Internal and terminal alkynes researchgate.net |

| Iron | Sulfonium salts | Cyclopropenation | Alkenes acs.org |

The development of catalytically active and well-defined metal difluorocarbene complexes remains a significant area of research to broaden the scope of these transformations. researchgate.net

Non-Metal-Induced Difluoromethyl Carbenes

Difluorocarbene can also be generated and utilized under metal-free conditions. A common method involves the base-mediated decomposition of a suitable precursor. For example, diethyl bromodifluoromethylphosphonate [BrCF2P(O)(OEt)2] is a commercially available reagent that undergoes facile P-C bond cleavage upon treatment with a base, even at low temperatures, to generate difluorocarbene. researchgate.net The in situ generated :CF2 can be trapped by nucleophiles such as phenolates and thiophenolates to yield difluoromethyl ethers and thioethers, respectively. researchgate.net

Another precursor is trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), which can also serve as a source of difluorocarbene for various synthetic applications. researchgate.net These methods provide a direct route to O- and S-difluoromethylated compounds and can be advantageous when the presence of transition metals is undesirable.

| Carbene Precursor | Base | Trapping Agent | Product Type |

| BrCF2P(O)(OEt)2 | Various bases (e.g., KOH) | Phenols, Thiophenols | Aryl difluoromethyl ethers and thioethers researchgate.net |

| TMSCF2Br | Hydroxide ion | Phenols, Thiophenols, Alcohols | Difluoromethyl ethers and thioethers acs.org |

Transition-Metal-Catalyzed Cross-Coupling Difluoromethylation

Direct cross-coupling reactions represent one of the most powerful and versatile strategies for forming C(sp²)–CF2H bonds on aromatic rings. These methods typically involve the coupling of an aryl halide or its equivalent with a difluoromethylating agent, mediated by a transition-metal catalyst. rsc.org

Palladium-Catalyzed Difluoromethylation

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and several methods have been developed for the difluoromethylation of aryl halides. acs.orgacs.org These reactions offer a direct and regioselective route to difluoromethylated arenes, including structures analogous to this compound.

One prominent approach is the Negishi cross-coupling reaction, which utilizes an organozinc reagent. acs.orglookchem.com A (difluoromethyl)zinc reagent, often stabilized with a diamine ligand such as TMEDA, can be coupled with aryl iodides and bromides in the presence of a palladium catalyst. acs.orglookchem.com An advantage of this system is that the transmetalation of the difluoromethyl group from zinc to palladium proceeds efficiently without the need for an external activator. acs.org

Another effective method involves the use of (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) as the difluoromethyl source. Palladium catalysts, supported by specialized phosphine (B1218219) ligands like BrettPhos, can mediate the coupling of TMSCF2H with aryl chlorides and bromides. acs.org The choice of ligand is often crucial for achieving high yields. nih.gov These reactions are generally tolerant of a wide range of functional groups. acs.orgnih.gov

The table below summarizes representative palladium-catalyzed difluoromethylation reactions.

| Aryl Substrate | Difluoromethyl Source | Palladium Catalyst System | Key Features |

| Aryl iodides, Aryl bromides | (TMEDA)Zn(CF2H)2 | Pd(dba)2 / Ligand | Negishi-type coupling; no activator needed for transmetalation. acs.orglookchem.com |

| Aryl chlorides, Aryl bromides | TMSCF2H | Pd(dba)2 / BrettPhos or Pd(PtBu3)2 | Broad substrate scope including less reactive aryl chlorides. acs.org |

| Heteroaryl halides | [(SIPr)Ag(CF2H)] | Pd(dba)2 / DPEPhos | Efficient for a wide range of heteroaryl chlorides, bromides, and iodides. rsc.orgrsc.org |

| Arylboronic acids | N-phenyl-N-tosyldifluoroacetamide | Palladium catalyst | Radical-type difluoromethylation tolerant of various functional groups. nih.gov |

These palladium-catalyzed methods provide a robust and direct route for the synthesis of this compound from precursors like 1,4-dibromo-2-fluorobenzene or 4-bromo-1-fluoro-2-iodobenzene, offering high efficiency and functional group compatibility essential for complex molecule synthesis.

Nickel-Catalyzed Difluoromethylation

Nickel catalysis has emerged as a powerful and cost-effective tool for the formation of C-CF2H bonds. These methods often proceed under mild conditions and exhibit broad substrate scope, accommodating a variety of functional groups. The versatility of nickel catalysis stems from its ability to engage in multiple oxidation states and to mediate radical pathways, making it suitable for coupling diverse difluoromethyl sources with aryl halides.

A common strategy involves the cross-coupling of aryl halides (iodides, bromides, and even chlorides) with a suitable difluoromethylating agent. goettingen-research-online.demdpi.com One notable approach utilizes chlorodifluoromethane (ClCF2H) as the difluoromethyl source in a reductive cross-coupling reaction with (hetero)aryl chlorides. goettingen-research-online.demdpi.com This process, catalyzed by a nickel complex, proceeds efficiently without the need for pre-forming organometallic reagents from the aryl halide. goettingen-research-online.demdpi.com Mechanistic studies suggest that the catalytic cycle initiates with the oxidative addition of the aryl chloride to a Ni(0) species. A subsequent single-electron transfer process generates a difluoromethyl radical (•CF2H), which is key to the transformation. goettingen-research-online.demdpi.com

Another effective method employs a stable, crystalline difluoromethyl 2-pyridyl sulfone reagent in a cross-electrophile coupling with (hetero)aryl bromides. mdpi.comnih.gov This reaction is particularly advantageous as it avoids gaseous or ozone-depleting difluoromethyl sources. nih.gov The mechanism is believed to involve the reduction of the sulfone reagent by the nickel catalyst to generate a •CF2H radical. rsc.org Coordination of the pyridyl group to the metal center is thought to be crucial for the reactivity of the sulfone. mdpi.comrsc.org

Furthermore, pre-formed zinc-based difluoromethyl reagents, such as the stable and isolable (DMPU)₂Zn(CF₂H)₂, have been successfully employed in nickel-catalyzed difluoromethylation of aryl iodides, bromides, and triflates at room temperature. nih.govcapes.gov.brnih.govscilit.com This approach offers the advantage of using a well-defined and solid difluoromethyl source, simplifying handling and stoichiometry control. nih.govcapes.gov.br

The general applicability of these methods to aryl halides makes them suitable for the synthesis of complex structures, including precursors to this compound.

Table 1: Examples of Nickel-Catalyzed Difluoromethylation of Aryl Halides

| Aryl Halide Substrate | Difluoromethyl Source | Catalyst/Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| (Hetero)aryl Chlorides | ClCF₂H | NiCl₂ / N,N-dimethyl-N'-((1R,2R)-2-(methylamino)cyclohexyl)-N'-phenyloxalamide | up to 90% | goettingen-research-online.demdpi.com |

| (Hetero)aryl Bromides | Difluoromethyl 2-pyridyl sulfone | NiBr₂·diglyme / 4,4′-Di-tert-butyl-2,2′-bipyridine | avg. 67% | mdpi.comnih.gov |

This table is interactive and represents a summary of reported data. Specific yields vary with substrate.

Copper-Mediated Difluoromethylation

Copper-mediated difluoromethylation provides a complementary approach to nickel-catalyzed methods, often utilizing different difluoromethyl sources and reaction conditions. cas.cn A prominent method involves the reaction of aryl iodides with trimethylsilyl difluoromethane (B1196922) (TMSCF₂H) in the presence of a copper(I) salt, typically copper iodide (CuI), and a fluoride source like cesium fluoride (CsF). nih.govacs.orgberkeley.edu This reaction proceeds effectively for a range of electron-neutral, electron-rich, and sterically hindered aryl iodides, tolerating various functional groups such as amines, ethers, amides, and esters. nih.gov The development of this method was significant, given the previously noted instability of the presumed CuCF₂H intermediate. acs.orgberkeley.edu

Another powerful strategy employs pre-formed difluoromethyl zinc reagents, such as [(DMPU)₂Zn(CF₂H)₂], in a copper-catalyzed cross-coupling with aryl iodides. researchgate.netacs.org This ligand/activator-free operation is efficient and proceeds at room temperature. acs.org The mechanism is thought to involve transmetalation of the CF₂H group from zinc to the copper catalyst, forming a reactive cuprate (B13416276) species, [Cu(CF₂H)₂]⁻, which then reacts with the aryl iodide. researchgate.netacs.org

Recent advancements have also demonstrated that aryl radicals, generated via copper catalysis, can initiate the cleavage of carbon-iodide bonds in alkyl iodides, which then couple with a difluoromethyl zinc reagent. researchgate.net While this specific example focuses on alkyl halides, the underlying principle of copper-catalyzed radical generation could potentially be adapted for aromatic systems. researchgate.net

Table 2: Copper-Mediated Difluoromethylation of Aryl Iodides

| Aryl Iodide Substrate | Difluoromethyl Source | Copper Source/Additive | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Butyl-4-iodobenzene | TMSCF₂H | CuI / CsF | 100% (¹⁹F NMR) | nih.gov |

| 1-(Allyloxy)-2-iodobenzene | TMSCF₂H | CuI / CsF | 93% (¹⁹F NMR) | nih.gov |

This table is interactive and showcases representative yields. Actual yields are substrate-dependent.

Iron-Catalyzed Difluoromethylation

The use of iron, an inexpensive and abundant metal, presents a highly attractive and sustainable option for catalytic difluoromethylation. tue.nl A significant breakthrough in this area is the iron-catalyzed cross-coupling of arylzinc reagents with difluoromethyl 2-pyridyl sulfone. cas.cnacs.orgacs.orgnih.gov This method utilizes a simple iron precatalyst, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), and allows for the synthesis of a wide array of difluoromethylated arenes at low temperatures. cas.cnacs.org

The reaction proceeds via a selective C-S bond cleavage of the sulfone reagent. cas.cnacs.org Mechanistic experiments, including the use of radical clocks, indicate the involvement of radical species in the catalytic cycle. cas.cnacs.orgacs.org The proposed mechanism begins with the reduction of the Fe(III) precatalyst by the arylzinc reagent to a lower-valent iron species. This active iron catalyst then reacts with the difluoromethyl 2-pyridyl sulfone to generate a difluoromethyl radical, which subsequently combines with the aryl group from the organozinc reagent. cas.cn This method has demonstrated scalability, making it practical for larger-scale synthesis. cas.cn

More recently, iron-catalyzed, non-directed C-H difluoromethylation of arenes has been explored, further expanding the utility of iron in this field. researchgate.net

Table 3: Iron-Catalyzed Difluoromethylation of Arylzinc Reagents

| Arylzinc Substrate | Difluoromethyl Source | Catalyst/Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylzinc chloride | 2-PySO₂CF₂H | Fe(acac)₃ / TMEDA | 81% | cas.cnacs.org |

| 4-Methoxyphenylzinc chloride | 2-PySO₂CF₂H | Fe(acac)₃ / TMEDA | 83% | cas.cnacs.org |

This interactive table highlights the efficiency of the iron-catalyzed approach for various substrates.

C-H Difluoromethylation Strategies

Direct C-H difluoromethylation is a highly desirable transformation as it circumvents the need for pre-functionalized substrates like aryl halides or organometallics, thus offering a more atom- and step-economical synthetic route. rsc.org These methods typically rely on the generation of highly reactive difluoromethyl radicals that can directly attack the C-H bonds of (hetero)arenes.

Photocatalytic Activation in C-H Difluoromethylation

Visible-light photoredox catalysis has become a cornerstone for generating radicals under exceptionally mild conditions. rsc.org This strategy is well-suited for direct C-H difluoromethylation of arenes and especially electron-rich heteroarenes. mdpi.comacs.orgacs.orgresearchgate.netnih.gov In a typical system, a photocatalyst, upon absorbing visible light, becomes excited and can engage in a single-electron transfer (SET) with a difluoromethyl radical precursor. mdpi.comnih.gov

Various precursors, such as sodium difluoromethanesulfinate (NaSO₂CF₂H) and difluoromethyl heteroaryl-sulfones, have been successfully employed. mdpi.comacs.orgnih.gov The process often uses a mild oxidant, sometimes even molecular oxygen, to complete the catalytic cycle. researchgate.netnih.gov The mechanism generally involves the generation of the •CF₂H radical, which then undergoes an electrophilic addition to the electron-rich (hetero)arene. acs.org Subsequent oxidation and deprotonation steps deliver the final difluoromethylated product. mdpi.com The mild, metal-free conditions offered by organic photoredox catalysis make this approach particularly appealing for the late-stage functionalization of complex molecules. researchgate.netnih.gov

Table 4: Photocatalytic C-H Difluoromethylation of Heteroarenes

| Heteroarene Substrate | Difluoromethyl Source | Photocatalyst | Oxidant | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Methyl-1H-indole | NaSO₂CF₂H | Rose Bengal | O₂ | 85% | nih.gov |

| Quinoxalin-2(1H)-one | NaSO₂CF₂H | Rose Bengal | O₂ | 86% | researchgate.net |

This interactive table summarizes results from organophotocatalytic C-H difluoromethylation.

Silyl (B83357) Radical Mediated Bromine Atom Abstraction in C-H Difluoromethylation

An innovative strategy for generating difluoromethyl radicals involves the use of silyl radicals to abstract a halogen atom from a CF₂H-X source. This approach leverages the thermodynamic driving force provided by the formation of a strong silicon-halogen bond. nih.gov

In a notable example combining photoredox and nickel catalysis, a silyl radical is generated photocatalytically. mdpi.comnih.gov This silyl radical then selectively abstracts a bromine atom from bromodifluoromethane (B75531) (BrCF₂H), which has a relatively weak C-Br bond (BDE ≈ 69 kcal mol⁻¹), to form a •CF₂H radical and a stable silyl bromide (e.g., Me₃Si-Br BDE ≈ 96 kcal mol⁻¹). mdpi.comnih.gov The generated •CF₂H radical is then captured by a Ni(II)-aryl intermediate (formed from the oxidative addition of an aryl bromide to Ni(0)) to furnish a Ni(III) species. Reductive elimination then yields the desired difluoromethylated arene and regenerates the Ni(I) catalyst, which is subsequently reduced by the photocatalyst to close both catalytic cycles. mdpi.comnih.gov

This silyl radical-mediated halogen atom abstraction provides a unique and efficient pathway for activating otherwise challenging difluoromethyl sources for cross-coupling reactions. rsc.org The principle of silyl radical-mediated atom abstraction is a versatile tool in radical chemistry, enabling various transformations beyond difluoromethylation. researchgate.netrsc.orgprinceton.edu

Late-Stage Difluoromethylation of Complex Molecules

The introduction of a difluoromethyl (CF2H) group into a complex molecule at a late stage of a synthetic sequence is a highly valuable strategy in medicinal chemistry. It allows for the modification of advanced intermediates or final drug candidates, providing rapid access to novel analogues with potentially improved properties. researchgate.netresearchgate.net The CF2H group is of particular interest as it can act as a lipophilic hydrogen bond donor, a feature not observed in the more common trifluoromethyl (CF3) group. researchgate.net

Recent years have seen a surge in the development of new reagents and methodologies to achieve late-stage difluoromethylation. rsc.orgresearchgate.netrsc.org These methods can be broadly categorized into metal-mediated cross-coupling reactions and radical-based approaches. researchgate.net

Metal-catalyzed methods often employ palladium or copper complexes to couple a difluoromethyl source with an aryl halide or another suitable precursor. nih.gov For instance, Shen and co-workers developed a two-step, one-pot C-H borylation–difluoromethylation protocol that enables site-selective difluoromethylation of various heteroaromatics. rsc.org This method utilizes a palladium catalyst in conjunction with a silver-based difluoromethylating agent, [(SIPr)Ag(CF2H)]. rsc.org Another approach involves the copper-catalyzed carbo-difluoromethylation of alkenes, which introduces both a CF2H group and another alkyl or aryl group simultaneously. researchgate.net

Radical-based methods, often inspired by Minisci-type reactions, are particularly effective for the C-H difluoromethylation of electron-deficient heteroaromatics. rsc.orgresearchgate.net These reactions typically involve the generation of a difluoromethyl radical from a suitable precursor, which then adds to the aromatic ring. nih.gov The choice of the difluoromethylation reagent is crucial for the success of these reactions. rsc.org

The table below summarizes selected modern reagents for late-stage difluoromethylation.

| Reagent/Method | Substrate Type | Key Features |

| [(SIPr)Ag(CF2H)] / Pd catalyst | (Hetero)aryl Chlorides | Provides an alternative to radical methods; suitable for late-stage site-selective introduction of CF2H. rsc.org |

| Chlorodifluoromethane (ClCF2H) | Alkenes, Alkynes | Inexpensive industrial chemical, though its use is limited due to its status as an ozone-depleting substance. researchgate.netrsc.org |

| [18F]Difluorocarbene ([18F]DFC) | Phenols, Thiophenols, N-heteroarenes | Used for radiolabeling complex molecules for PET imaging, allowing for insertion into X-H bonds. nih.gov |

| TMSCF2H / CuI / CsF | Aryl Halides | Copper-catalyzed protocol for the difluoromethylation of aryl halides. thermofisher.com |

Targeted Bromination and Fluorination Reactions for Aryl Halides

The synthesis of polysubstituted aromatic compounds like this compound requires precise control over the regioselectivity of halogenation reactions. The directing effects of existing substituents on the aromatic ring play a crucial role in determining the position of incoming electrophiles or the site of nucleophilic attack.

The introduction of a bromine atom at a specific position on a fluorinated benzene ring is a key step in the synthesis of many target molecules. The regioselectivity of electrophilic aromatic bromination is governed by the electronic and steric effects of the substituents already present on the ring. Fluorine is an ortho, para-directing deactivator. While it directs incoming electrophiles to the ortho and para positions, it also slows down the reaction rate compared to benzene.

Theoretical and experimental studies have been conducted to understand and predict the regioselectivity of bromination on substituted benzenes. nih.gov For a substrate like 2-(difluoromethyl)-1-fluorobenzene, the fluorine atom would direct bromination to its ortho and para positions. The difluoromethyl group is electron-withdrawing and would direct meta to itself. Therefore, the bromine would be expected to add at the position para to the fluorine and meta to the difluoromethyl group, yielding the desired this compound. The choice of brominating agent and reaction conditions can be optimized to maximize the yield of the desired regioisomer.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. nih.gov The reaction involves the attack of a nucleophilic fluoride source on an aromatic ring bearing a suitable leaving group (e.g., Cl, Br, NO2) ortho or para to an activating group. thieme-connect.de

The Halex process is an industrial application of this principle, where aryl chlorides are converted to aryl fluorides using alkali metal fluorides like potassium fluoride at high temperatures in aprotic polar solvents. google.comwikipedia.org This method is particularly effective for nitro-substituted aryl chlorides. wikipedia.org

Recent advancements have focused on developing milder and more versatile nucleophilic fluorination methods. Palladium-catalyzed fluorination of aryl bromides and triflates has emerged as a significant breakthrough, allowing for the fluorination of less activated aromatic rings. thermofisher.comacs.orgnih.gov The choice of ligand on the palladium catalyst is critical for achieving high yields and good functional group tolerance. nih.gov Cooperative catalysis, using combinations of reagents like 18-crown-6 (B118740) and tetramethylammonium (B1211777) chloride, has also been shown to facilitate nucleophilic fluorination under milder conditions. acs.org

The table below presents a comparison of different nucleophilic fluorination methods.

| Method | Fluoride Source | Typical Substrates | Conditions |

| Halex Process | KF, CsF | Activated Aryl Chlorides | High temperatures (150-250 °C), polar aprotic solvents. wikipedia.org |

| Pd-catalyzed Fluorination | AgF, KF, CsF | Aryl Bromides, Iodides, Triflates | Mild to moderate temperatures, requires a specific ligand. thermofisher.comacs.orgnih.gov |

| PhenoFluor Deoxyfluorination | PhenoFluorMix™ | Phenols | Mild conditions, commercially available reagent. thermofisher.com |

| Copper-mediated Fluorination | K18F / Cu complex | Aryl Halides | Used for radiolabeling electron-rich and -poor substrates. snmjournals.org |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. rsc.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with a wide variety of electrophiles.

Fluorine itself can act as a directing group, promoting metalation at the C-H bond ortho to the C-F bond. acs.orgresearchgate.netnih.gov This is due to the inductive electron-withdrawing effect of fluorine, which increases the acidity of the ortho protons. acs.org This strategy has been successfully applied to the ortho-functionalization of various fluoroarenes. rsc.org For example, the lithiation of 1-chloro-4-fluorobenzene (B165104) with a superbase reagent occurs predominantly at the position ortho to the fluorine. epfl.ch In the context of synthesizing a molecule like this compound, one could envision a strategy where a fluorinated precursor is first subjected to ortho-metalation directed by the fluorine atom, followed by quenching with a difluoromethylating agent.

Halogen exchange (Halex) reactions are a cornerstone of industrial fluoroaromatic synthesis. rsc.orggoogle.com As mentioned previously, the classic Halex process typically involves the substitution of a chlorine atom with fluorine on an activated aromatic ring. wikipedia.org However, the term can also encompass the exchange of other halogens.

Metal-mediated halogen exchange reactions have broadened the scope of this transformation. nih.gov For example, titanocene (B72419) dihalides have been used to catalyze the exchange of fluorine in aliphatic compounds with other halogens from organic halide sources. organic-chemistry.org While this specific example is for aliphatic systems, it highlights the ongoing research into new catalytic systems for halogen exchange.

The Balz-Schiemann reaction is a classic and reliable method for the synthesis of aryl fluorides from primary aromatic amines. chemistrylearner.comscienceinfo.com The reaction proceeds in two main steps: the diazotization of the amine with nitrous acid in the presence of fluoroboric acid (HBF4) to form a stable diazonium tetrafluoroborate salt, followed by thermal decomposition of this salt to yield the aryl fluoride. numberanalytics.comchemistrylearner.combyjus.com

This method is particularly useful for preparing specifically fluorinated aromatic compounds that might be difficult to access through other routes. scienceinfo.com It has been widely used in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.com An example is the synthesis of 4-fluorobenzoic acid. scienceinfo.com

While the traditional Balz-Schiemann reaction is robust, it can require high temperatures for the decomposition step, and the isolation of diazonium salts can be hazardous on a large scale. scienceinfo.comacs.org To address these limitations, several modifications have been developed. These include the use of other counterions like hexafluorophosphates (PF6-) or hexafluoroantimonates (SbF6-), which can sometimes give improved yields. byjus.comwikipedia.org Another important innovation is the in situ diazotization-fluorination in anhydrous hydrogen fluoride (HF), which avoids the isolation of the potentially explosive diazonium salt. thieme-connect.deacs.org This one-pot procedure often provides high yields of the desired fluoroaromatic product. acs.org

The table below outlines the key steps of the Balz-Schiemann reaction.

| Step | Description | Reactants | Intermediate/Product |

| 1. Diazotization | The primary aromatic amine is converted to a diazonium salt. | Ar-NH2, NaNO2, HBF4 | Ar-N2+ BF4- |

| 2. Decomposition | The isolated diazonium tetrafluoroborate salt is heated. | Ar-N2+ BF4- | Ar-F, N2, BF3 |

Novel Synthetic Routes for this compound Precursors

The synthesis of this compound relies on the availability of appropriately substituted benzene ring precursors. Research has focused on developing efficient methods to introduce bromine, fluorine, and a functional group that can be converted into a difluoromethyl moiety at the desired positions (1, 2, and 4). Key precursors in these synthetic strategies are often 4-bromo-2-fluorobenzaldehyde (B134337) and 4-bromo-2-fluorobenzoic acid, as the aldehyde and carboxyl groups serve as effective handles for difluoromethylation.

One prominent strategy involves the regioselective bromination of fluorinated aromatic compounds. For instance, 2-bromo-4-fluorobenzaldehyde (B1271550) can be synthesized from 4-fluorobenzaldehyde (B137897). In this method, 4-fluorobenzaldehyde is dissolved in an acidic solution, such as a mixture of trifluoroacetic acid and sulfuric acid, and then treated with a brominating agent like dibromohydantoin. chemicalbook.com This approach provides the target aldehyde, which is a direct precursor for the difluoromethyl group.

Another innovative approach utilizes halogen-metal exchange reactions, which offer a regioselective route to introduce a functional group. A notable example is the synthesis of 2-fluoro-4-bromobenzaldehyde starting from 1,4-dibromo-2-fluorobenzene. This method involves a metal-halogen exchange, for example using a tributyl magnesiate complex, followed by formylation with dimethylformamide (DMF) to introduce the aldehyde group at the desired position. google.com This pathway is highly efficient for creating the specific substitution pattern required.

The synthesis of 4-bromo-2-fluorobenzoic acid, another crucial precursor, has also been explored through various routes. chemicalbook.comguidechem.comhsppharma.comsigmaaldrich.com A common method is the oxidation of the methyl group in 2-fluoro-4-bromotoluene. chemicalbook.comhsppharma.com This transformation can be achieved using strong oxidizing agents like potassium permanganate (B83412) in a pyridine (B92270) and water mixture. guidechem.com Alternatively, 4-bromo-2-fluorobenzoic acid can be obtained by the oxidation of 4-bromo-2-fluorobenzaldehyde. guidechem.com

Furthermore, multi-step syntheses starting from aniline (B41778) derivatives provide another versatile pathway. For example, 4-bromo-1-fluoro-2-iodobenzene can be prepared from 5-bromo-2-fluoroaniline (B1303259) through a diazotization reaction followed by treatment with potassium iodide. chemicalbook.com The resulting iodo-substituted compound is a valuable intermediate, as the iodine atom can be selectively replaced with a formyl or carboxyl group via halogen-metal exchange and subsequent reaction with an appropriate electrophile. wikipedia.org

Once these key aldehyde precursors are synthesized, the difluoromethyl group can be introduced. For example, the conversion of 2-bromo-4-fluorobenzaldehyde to 1-bromo-4-(difluoromethyl)-2-fluorobenzene (B1372171) can be accomplished using reagents such as diethylaminosulfur trifluoride (DAST). guidechem.com This fluorination step transforms the aldehyde into the desired difluoromethyl moiety.

Recent advancements also include the exploration of photocatalytic methods for direct C-H difluoromethylation, which could potentially offer more direct routes to these types of compounds in the future, minimizing the need for pre-functionalized precursors. nih.govsemanticscholar.orgnih.govmdpi.com

The following table summarizes some of the novel synthetic routes for key precursors of this compound:

| Precursor Synthesized | Starting Material | Key Reagents | Reaction Type | Reported Yield |

|---|---|---|---|---|

| 2-Bromo-4-fluorobenzaldehyde | 4-Fluorobenzaldehyde | Dibromohydantoin, Trifluoroacetic acid/H₂SO₄ | Electrophilic Bromination | 85% chemicalbook.com |

| 2-Fluoro-4-bromobenzaldehyde | 1,4-Dibromo-2-fluorobenzene | Tributyl magnesiate complex, DMF | Halogen-Metal Exchange/Formylation | 92% google.com |

| 4-Bromo-2-fluorobenzoic acid | 2-Fluoro-4-bromotoluene | Potassium permanganate, Pyridine/H₂O | Oxidation | 73% guidechem.com |

| 4-Bromo-1-fluoro-2-iodobenzene | 5-Bromo-2-fluoroaniline | NaNO₂, HCl, KI | Diazotization/Sandmeyer Reaction | Data not specified chemicalbook.com |

| 1-Bromo-4-(difluoromethyl)-2-fluorobenzene | 2-Bromo-4-fluorobenzaldehyde | Diethylaminosulfur trifluoride (DAST) | Deoxyfluorination | 82.6% guidechem.com |

Elucidation of Reaction Mechanisms Pertaining to 4 Bromo 2 Difluoromethyl 1 Fluorobenzene Synthesis and Transformations

Mechanistic Pathways of Difluoromethylation Reactions

The introduction of the difluoromethyl (–CF2H) group onto an aromatic ring is a key step in the synthesis of 4-Bromo-2-(difluoromethyl)-1-fluorobenzene. This transformation can proceed through several mechanistic manifolds, including radical, ionic, and transition metal-catalyzed pathways.

Radical difluoromethylation has become a versatile method for incorporating the –CF2H group due to its mild reaction conditions and high functional group tolerance. researchgate.net The mechanism fundamentally involves the generation of a difluoromethyl radical (•CF2H) which then reacts with the aromatic substrate.

Initiation: The process begins with the generation of the •CF2H radical from a suitable precursor. A variety of reagents have been developed for this purpose. researchgate.net Visible-light photoredox catalysis is a common initiation strategy, where a photocatalyst, upon absorbing light, reaches an excited state and can engage in a single-electron transfer (SET) with a difluoromethyl source. researchgate.netmdpi.com For example, the excited state of an Iridium(III) photocatalyst can be quenched by a salt of bromodifluoroacetic acid, leading to the generation of a difluorocarbene species, which can be a precursor to the radical. rsc.org Another pathway involves the direct generation of the radical; for instance, arenediazonium salts can react with a Cu(I) species to generate an aryl radical, which can then abstract a halogen to initiate a radical chain or participate in a copper-catalyzed cycle. rsc.orgresearchgate.netnih.govchemrxiv.org

Propagation: Once generated, the nucleophilic •CF2H radical can add to an aromatic system. researchgate.netmdpi.com In the context of synthesizing precursors to this compound, this could involve the addition to a suitably functionalized benzene (B151609) ring. The reaction can also be designed as a cascade cyclization, initiated by the intermolecular radical addition to a substrate like a biaryl vinyl ether. mdpi.com In some copper-catalyzed systems involving alkyl halides, an aryl radical is first generated to abstract a halogen atom from the alkyl halide, creating an alkyl radical which then enters the catalytic cycle to couple with the difluoromethyl group. researchgate.netnih.govchemrxiv.org A proposed radical chain mechanism suggests that a •CF2H radical, once formed, can combine with an Ar-Ni(II)-Cl complex, which then undergoes reductive elimination to yield the difluoromethylated arene. nih.gov

Radical trapping and inhibition experiments are often used to provide evidence for these radical pathways. rsc.org For instance, the addition of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinoxyl (TEMPO) can quench the reaction, indicating the involvement of radical intermediates. mdpi.com

Ionic pathways for difluoromethylation involve the reaction of either a nucleophilic difluoromethyl equivalent (formally "CF2H⁻") with an electrophilic substrate or an electrophilic difluoromethyl equivalent (formally "CF2H⁺") with a nucleophilic substrate.

Nucleophilic Difluoromethylation: This is the more common ionic pathway. It relies on reagents that can deliver a difluoromethyl anion or its synthetic equivalent. cas.cn Reagents such as (phenylsulfonyl)difluoromethane (PhSO2CF2H) and [difluoro(phenylthio)methyl]trimethylsilane (Me3SiCF2SPh) are effective for this purpose. cas.cn The mechanism involves the deprotonation of the reagent by a base to generate a carbanion, which then attacks an electrophilic carbon, such as a carbonyl group or an imine. cas.cn For aryl halides, nucleophilic aromatic substitution is generally difficult unless the ring is activated by strong electron-withdrawing groups. pdx.edu Therefore, direct nucleophilic attack on an unactivated bromo-fluorobenzene precursor is not a typical route. Instead, transition metal-catalyzed cross-coupling reactions, which can involve nucleophilic difluoromethyl sources, are more common (see section 3.1.3).

Electrophilic Difluoromethylation: This pathway is less developed compared to its nucleophilic counterpart. cas.cn It requires a reagent that can act as a source of an electrophilic "CF2H⁺" species. Such reagents are challenging to design due to the electron-withdrawing nature of the fluorine atoms. While highly effective electrophilic trifluoromethylating agents exist, analogous difluoromethylating agents are less common. researchgate.net Mechanistically, the reaction would involve the attack of a nucleophilic substrate, such as an electron-rich arene or an enolate, on the electrophilic difluoromethylating reagent.

Transition metals, particularly palladium, copper, and nickel, play a pivotal role in modern difluoromethylation reactions, facilitating the formation of both C–CF2H and other C–C bonds under milder conditions than previously possible. nih.govresearchgate.netnih.govtcichemicals.comacs.org These catalysts operate through various catalytic cycles, often involving oxidative addition, transmetalation, and reductive elimination steps. tcichemicals.comcas.cn

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions. tcichemicals.comcas.cn In the context of difluoromethylation, a common mechanism involves the oxidative addition of an aryl halide (e.g., a bromo- or iodo-fluorobenzene derivative) to a Pd(0) complex to form an Ar-Pd(II)-X species. cas.cn This is followed by a transmetalation step with a difluoromethyl-metal reagent (e.g., (TMEDA)2Zn(CF2H)2), transferring the CF2H group to the palladium center. cas.cn The final step is reductive elimination, which forms the C(sp²)–CF2H bond and regenerates the Pd(0) catalyst. cas.cn An alternative mechanism involves the formation of a palladium-difluorocarbene ([Pd=CF2]) intermediate, which can then react with aryl boronic acids. rsc.orgcas.cn

Copper-Catalyzed Reactions: Copper catalysts are often used due to their lower cost. nih.gov Copper can mediate the difluoromethylation of aryl iodides using reagents like TMSCF2H. rsc.orgnih.gov One proposed mechanism involves a Cu(I)/Cu(III) catalytic cycle. nih.gov A cross-coupling mechanism can proceed via oxidative addition of the difluoromethyl source to a copper complex, forming a Cu(III) intermediate, which then undergoes reductive elimination. rsc.org Copper is also instrumental in radical pathways, where a Cu(I) species can undergo a single-electron transfer (SET) to generate a Cu(II) species and an aryl radical from a diazonium salt. rsc.org

Nickel-Catalyzed Reactions: Nickel catalysis is effective for the difluoromethylation of less reactive aryl chlorides. nih.gov A proposed mechanism starts with the oxidative addition of the aryl chloride to a Ni(0) species. nih.gov The resulting Ar-Ni(II)-Cl complex can then react with a difluoromethyl source like ClCF2H. Mechanistic studies suggest the involvement of a difluoromethyl radical, which combines with the nickel complex to form an Ar-Ni(III)-CF2H intermediate. This intermediate then undergoes reductive elimination to yield the product. nih.gov Nickel catalysts can also be used with stable difluoromethyl zinc reagents to functionalize aryl iodides, bromides, and triflates at room temperature. semanticscholar.orgnih.gov

The table below summarizes the roles of different transition metals in difluoromethylation.

Table 1: Role of Transition Metals in Difluoromethylation Reactions

| Metal Catalyst | Common Precursors | Key Mechanistic Steps | Bond Formed |

|---|---|---|---|

| Palladium (Pd) | Aryl halides, Aryl boronic acids | Oxidative Addition, Transmetalation, Reductive Elimination, Difluorocarbene formation | C(sp²)–CF₂H, C(sp²)–C(sp²) |

| Copper (Cu) | Aryl iodides, Diazonium salts | Single-Electron Transfer (SET), Oxidative Addition, Reductive Elimination | C(sp²)–CF₂H |

| Nickel (Ni) | Aryl chlorides, Aryl bromides | Oxidative Addition, Radical Combination, Reductive Elimination | C(sp²)–CF₂H |

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating complex reaction mechanisms by providing insights into the energetics of reaction pathways and the structures of transient intermediates and transition states. researchgate.net

In the study of difluoromethylation, DFT calculations help to distinguish between different possible mechanisms. For instance, calculations can determine the activation energy for a concerted Sₙ2-like pathway versus a pathway involving a free difluorocarbene, revealing which is more energetically favorable. nih.gov DFT studies have been used to investigate photocatalytic reactions, revealing that a difluoromethyl radical (•CF2H) can exhibit nucleophilic character and identifying the transition state with the lowest activation energy. researchgate.net

These computational studies can also rationalize the regioselectivity of reactions. By calculating the energy profiles for the formation of different isomers, researchers can predict which product is thermodynamically or kinetically favored. For example, in the reaction of substituted benzynes, the stability of the intermediate carbanion formed upon nucleophilic attack determines the final product distribution. egyankosh.ac.in Similarly, DFT can model the transition states in metal-catalyzed reactions, helping to understand how ligands and substrates interact with the metal center and influence the reaction's outcome. researchgate.net

Mechanisms of Halogen Functionality Reactivity

The bromine and fluorine atoms on the this compound ring exhibit distinct reactivities, which can be exploited for further molecular transformations. While the C–F bond is generally strong and less reactive, the C–Br bond is more susceptible to cleavage and participation in reactions such as cross-coupling (as discussed in 3.1.3) and elimination reactions.

Aryl halides that lack activating electron-withdrawing groups, such as bromo-fluorobenzene derivatives, can undergo nucleophilic aromatic substitution under forcing conditions, typically involving a very strong base. pdx.edulibretexts.orglibretexts.org This reaction does not proceed through a direct addition-elimination or Sₙ1/Sₙ2 mechanism but rather via a highly reactive elimination-addition pathway involving a benzyne (B1209423) intermediate. pdx.edulibretexts.orglibretexts.org

Formation: The mechanism is initiated by the deprotonation of an aromatic proton ortho to one of the halogens by a strong base, such as sodium amide (NaNH2) or potassium amide (KNH2). pdx.eduyoutube.com In the case of a 1-bromo-2-fluorobenzene (B92463) derivative, the base would abstract a proton, creating a carbanion. This is followed by the rapid elimination of the adjacent halide leaving group (e.g., bromide) to form a highly strained, reactive intermediate known as benzyne (or an aryne). pdx.eduegyankosh.ac.inyoutube.com Benzyne is characterized by a formal triple bond within the benzene ring, which is highly distorted from the ideal linear geometry of an alkyne. libretexts.org

Reactivity: The benzyne intermediate is a powerful electrophile and dienophile and reacts rapidly with any available nucleophile. pdx.edulibretexts.org The nucleophile (e.g., the amide ion from the base or another added nucleophile) attacks one of the two carbons of the "triple bond." egyankosh.ac.in Subsequent protonation of the resulting carbanion by the solvent (e.g., liquid ammonia) yields the final substitution product. pdx.edu A key feature of the benzyne mechanism is that the incoming nucleophile does not always attach to the carbon that originally bore the leaving group. egyankosh.ac.inlibretexts.org Isotopic labeling studies have famously demonstrated this by showing that the substituent can end up on the adjacent carbon, consistent with a symmetrical benzyne intermediate. libretexts.orgmasterorganicchemistry.com The regioselectivity of the nucleophilic addition to a substituted benzyne is influenced by the electronic effects of the substituents on the ring, which direct the attack by stabilizing the resulting carbanionic intermediate. youtube.com

Nucleophilic Substitution at Brominated Aromatic Centers

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the transformation of aryl halides. In the case of this compound, the reaction's feasibility is heavily influenced by the electronic nature of the aromatic ring. The fluorine and difluoromethyl groups are both electron-withdrawing, which activates the ring towards nucleophilic attack.

The SNAr mechanism proceeds via a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the aromatic ring and is stabilized by electron-withdrawing substituents. In the second step, the leaving group departs, restoring the aromaticity of the ring.

While bromide is typically a good leaving group, in the context of SNAr reactions, the rate-determining step is often the initial nucleophilic attack and the formation of the Meisenheimer complex. stackexchange.com The high electronegativity of the fluorine atom provides a strong inductive electron-withdrawing effect that stabilizes this intermediate, thereby lowering the activation energy of the first step. stackexchange.com This can make fluorinated aromatics more reactive in SNAr reactions than their brominated counterparts. stackexchange.com However, the bromine atom in this compound still serves as a viable leaving group for various nucleophilic substitution reactions.

Common nucleophiles used in these reactions include alkoxides, amines, and thiolates. The regioselectivity of the substitution is dictated by the positions of the activating groups.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Influence on Reaction | Mechanistic Implication |

|---|---|---|

| Electron-Withdrawing Groups (F, CF₂H) | Activate the aromatic ring towards nucleophilic attack. | Stabilize the negatively charged Meisenheimer complex intermediate. stackexchange.com |

| Leaving Group Ability (Br) | The C-Br bond is broken in the elimination step. | While important, the stabilization of the intermediate by substituents is often more critical for the reaction rate. stackexchange.com |

| Nucleophile Strength | A stronger nucleophile generally leads to a faster reaction. | Affects the rate of the initial addition step. |

| Solvent | Polar aprotic solvents are typically used. | Solvate the cation but not the nucleophile, increasing its reactivity. |

Radical Processes Involving Aromatic Bromine

The carbon-bromine bond in this compound can also undergo transformations through radical mechanisms. These processes are often initiated by radical initiators or through photoredox or transition-metal catalysis.

One common radical reaction is the homolytic cleavage of the C-Br bond to form an aryl radical. This can be achieved under various conditions, including high temperatures or through the use of radical initiators. The resulting aryl radical is a highly reactive intermediate that can participate in a range of subsequent reactions, such as hydrogen atom abstraction, addition to multiple bonds, or coupling reactions.

Transition metal-catalyzed cross-coupling reactions, while often proceeding through oxidative addition/reductive elimination cycles, can also involve radical intermediates. For instance, certain copper-catalyzed reactions with (hetero)aryl diazonium salts are suggested to proceed through a radical pathway involving an aryl radical. rsc.org Similarly, nickel/photoredox-catalyzed cross-electrophile coupling reactions can utilize a silyl (B83357) radical to mediate bromine atom abstraction, generating the key aryl radical intermediate under mild conditions. rsc.org

The difluoromethyl group itself can be introduced onto aromatic rings via radical pathways. Reagents like HCF₂SO₂Cl can be activated by a photocatalyst (e.g., fac-[Ir(ppy)₃]) to generate the CF₂H radical, which then adds to an aromatic system. rsc.org While this describes the formation of a C-CF₂H bond rather than the transformation of a C-Br bond, it highlights the importance of radical mechanisms in the chemistry of difluoromethylated aromatics.

Table 2: Examples of Radical Processes in Aryl Halide Chemistry

| Process | Description | Key Intermediate | Typical Conditions |

|---|---|---|---|

| Atom Transfer Radical Addition (ATRA) | A radical adds to an unsaturated compound, and an atom (e.g., Br) is transferred. | Aryl radical | Radical initiator, heat, or light. |

| Photoredox Catalysis | Visible light photocatalyst generates a radical species that interacts with the aryl bromide. | Aryl radical | Photocatalyst (e.g., Ir or Ru complex), light. rsc.org |

| Metal-Catalyzed Radical Reactions | A transition metal (e.g., Cu, Ni) engages in single-electron transfer (SET) processes to generate radical intermediates. rsc.org | Aryl radical | Metal catalyst, ligands, reductant/oxidant. rsc.org |

Stereochemical Considerations in Synthesis of Difluoromethylated Fluorinated Aromatics

While this compound itself is an achiral molecule, its derivatives or the synthetic routes to more complex structures containing the difluoromethylated fluorinated aromatic motif often involve the creation of stereocenters. The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals. nih.gov

The synthesis of molecules bearing both fluorine atoms and multiple contiguous stereogenic centers presents a significant challenge. nih.gov Asymmetric synthesis strategies are employed to control the three-dimensional arrangement of atoms.

Several key strategies are utilized:

Asymmetric Catalysis: Transition-metal catalysts or organocatalysts are used to create chiral products from prochiral starting materials. For example, highly stereoselective cascade Michael/alkylation reactions have been developed to construct 2-difluoromethylated dihydrofurans with excellent enantiomeric excess (ee) and diastereomeric ratios (dr). rsc.org

Chiral Auxiliaries: A chiral group is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.

Substrate Control: The existing stereocenters in a molecule can influence the stereochemistry of newly formed centers.

Transition metal-catalyzed asymmetric allylic substitution reactions are powerful methods for constructing stereocenters. nih.govdntb.gov.ua These reactions can be used to synthesize chiral molecules containing a fluorine atom and other functional groups with high levels of stereocontrol. The development of these methods provides access to complex fluorinated molecules that are valuable for various applications. nih.govnih.gov

Table 3: Strategies for Stereocontrol in Fluorinated Compound Synthesis

| Strategy | Principle | Example Application |

|---|---|---|

| Organocatalysis | Use of small, chiral organic molecules to catalyze reactions asymmetrically. | Stereoselective synthesis of 2-difluoromethylated dihydrofurans using a bifunctional squaramide catalyst. rsc.org |

| Transition-Metal Catalysis | Chiral ligands coordinate to a metal center to create a chiral environment for the reaction. | Asymmetric allylic alkylation reactions to form vicinal stereogenic centers. nih.govdntb.gov.ua |

| Diastereoselective Reactions | A prochiral substrate reacts with a chiral reagent or in a chiral environment to form diastereomers in unequal amounts. | Conjugate addition of α-fluoro-β-ketophosphonates to nitroalkenes. nih.gov |

Chemical Reactivity and Derivatization Strategies for 4 Bromo 2 Difluoromethyl 1 Fluorobenzene

Transformations Involving the Bromine Substituent

The carbon-bromine bond in 4-Bromo-2-(difluoromethyl)-1-fluorobenzene is the primary site for the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is influenced by the presence of the electron-withdrawing fluorine and difluoromethyl groups on the aromatic ring.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides, including this compound. These reactions allow for the formation of biaryl systems, acetylenic derivatives, and other important structural motifs.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. For this compound, a Suzuki-Miyaura reaction would enable the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 4-position. While specific examples with this exact substrate are not extensively documented in readily available literature, the reactivity of similar bromofluorinated aromatic compounds is well-established. For instance, the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene (B142099) with various phenylboronic acids has been successfully demonstrated using palladium nanoparticles supported on COOH-modified graphene as a heterogeneous catalyst. ugr.esresearchgate.net This suggests that this compound would readily participate in such transformations. The electron-withdrawing nature of the fluorine and difluoromethyl groups can influence the reaction kinetics, potentially requiring optimization of catalyst systems and reaction conditions. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org This reaction is invaluable for the synthesis of arylalkynes, which are versatile intermediates in organic synthesis. The coupling of this compound with a terminal alkyne would proceed in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base. researchgate.net The reactivity of aryl bromides in Sonogashira couplings is well-documented, and the presence of electron-withdrawing groups on the aromatic ring, such as in the target molecule, generally favors the oxidative addition step of the catalytic cycle. nih.govresearchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.govorganic-chemistry.org This method is known for its high functional group tolerance and its ability to form C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds. The reaction of this compound with an appropriate organozinc reagent would provide a direct route to a wide array of substituted derivatives. The utility of Negishi coupling for the functionalization of fluorinated aromatics has been demonstrated, showcasing its potential for the derivatization of the title compound. researchgate.netnih.gov The compatibility of the Negishi reaction with various functional groups makes it a powerful tool for late-stage functionalization. nih.gov

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Biaryls, Styrenes |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | Arylalkynes |

| Negishi | Organozinc Reagent | Pd or Ni Catalyst | Alkyl-, Alkenyl-, or Aryl-substituted Arenes |

Grignard Reagent Formation and Subsequent Reactions

The bromine atom of this compound can be converted into a Grignard reagent through reaction with magnesium metal. This transformation inverts the polarity at the carbon atom, turning it from an electrophilic to a nucleophilic center. The resulting organomagnesium compound, 4-(difluoromethyl)-3-fluorophenylmagnesium bromide, is a powerful intermediate for the formation of new carbon-carbon bonds.

The preparation of this Grignard reagent would typically be carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reactivity of the C-Br bond is significantly higher than that of the C-F bond, ensuring selective formation of the desired Grignard reagent. This organometallic intermediate can then be reacted with a wide range of electrophiles, including aldehydes, ketones, esters, nitriles, and carbon dioxide, to introduce a variety of functional groups. For example, reaction with an aldehyde would yield a secondary alcohol, while reaction with carbon dioxide followed by an acidic workup would produce the corresponding carboxylic acid.

Directed Arylation Strategies

Directed arylation, a subset of C-H activation/functionalization reactions, offers an alternative to traditional cross-coupling methods for the formation of biaryl compounds. rsc.org In the context of this compound, the fluorine atom can act as a directing group for ortho-metalation. researchgate.net This involves the deprotonation of the C-H bond adjacent to the fluorine atom by a strong base, such as an organolithium reagent, to form a lithiated intermediate. This intermediate can then be trapped with an electrophile or used in a subsequent cross-coupling reaction.

While the bromine atom is the most reactive site for standard cross-coupling, directed arylation strategies could potentially functionalize the C-H bond at the 2-position (ortho to the fluorine). The interplay between the directing effect of the fluorine and the inherent reactivity of the C-Br bond would need to be carefully considered in designing such a synthetic route. Palladium-catalyzed C-H arylation of polyfluorinated benzenes has been shown to be a viable strategy, suggesting that similar approaches could be applied to this compound. nih.gov

Reactions at the Difluoromethyl Group

The difluoromethyl (-CF₂H) group, while often considered relatively inert, can participate in specific chemical transformations and plays a crucial role in the biological properties of molecules containing it.

Modifications and Functionalization of the -CF₂H Moiety

Direct functionalization of the C-H bond within the difluoromethyl group is challenging due to its low acidity and the high strength of the C-F bonds. However, under specific conditions, deprotonation can be achieved using strong bases, allowing for subsequent reactions with electrophiles. More commonly, modifications of the difluoromethyl group involve transformations of other parts of the molecule that indirectly influence its properties. For instance, reactions that alter the electronic nature of the aromatic ring will, in turn, modulate the properties of the -CF₂H group.

Bioisosteric Transformations and Biological Mimicry of the Difluoromethyl Group

In medicinal chemistry, the difluoromethyl group is recognized as a valuable bioisostere for hydroxyl (-OH) and thiol (-SH) groups. capes.gov.br Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. exaly.com The -CF₂H group can act as a lipophilic hydrogen bond donor, mimicking the hydrogen bonding capabilities of hydroxyl and thiol groups while offering improved metabolic stability and altered pharmacokinetic profiles. capes.gov.br

The C-H bond in the difluoromethyl group is polarized due to the adjacent electron-withdrawing fluorine atoms, enabling it to participate in hydrogen bonding interactions with biological targets such as enzymes and receptors. This ability to mimic the functionality of more metabolically labile groups makes the -CF₂H moiety a desirable feature in drug design. Therefore, the incorporation of the 4-bromo-2-(difluoromethyl)-1-fluorophenyl scaffold into bioactive molecules is a strategy to enhance their drug-like properties.

| Difluoromethyl Group (-CF₂H) | Mimicked Functional Group | Key Property Mimicked | Advantage of -CF₂H |

|---|---|---|---|

| -CF₂H | Hydroxyl (-OH) | Hydrogen Bond Donor | Increased Metabolic Stability, Increased Lipophilicity |

| -CF₂H | Thiol (-SH) | Hydrogen Bond Donor | Increased Metabolic Stability, Reduced Odor |

Reactivity of the Fluorine Substituent on the Aromatic Ring

The fluorine atom attached to the aromatic ring of this compound plays a pivotal role in the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. Its high electronegativity significantly influences the electron density distribution of the benzene (B151609) ring, thereby activating it towards certain transformations.

Activation of Aryl C-F Bonds for Further Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, which can make its direct cleavage challenging. However, in the context of SNAr reactions, the fluorine atom acts as an excellent activating group. Its strong inductive electron-withdrawing effect polarizes the C-F bond and acidifies the aromatic protons, making the ipso-carbon more electrophilic and susceptible to attack by nucleophiles. This activation is a key principle in the functionalization of fluoroaromatic compounds.

Role of Fluorine in Directing Aromatic Reactions

In this compound, the fluorine atom, along with the electron-withdrawing difluoromethyl group, significantly influences the regioselectivity of nucleophilic aromatic substitution. Electron-withdrawing groups direct incoming nucleophiles to the ortho and para positions relative to themselves. In this molecule, the fluorine atom is at position 1, the difluoromethyl group at position 2, and the bromine atom at position 4.

The combined electron-withdrawing effects of the fluorine and difluoromethyl groups make the aromatic ring electron-deficient, a prerequisite for SNAr. The most activated positions for nucleophilic attack are those ortho and para to these strong activating groups. Therefore, the fluorine atom at C1 is a prime site for substitution by a nucleophile. The presence of the difluoromethyl group at the ortho position (C2) further enhances the electrophilicity of the C1 position.

Regioselectivity and Chemoselectivity in Derivatization

The presence of two different halogen substituents (fluorine and bromine) on the aromatic ring of this compound allows for selective derivatization under different reaction conditions, a concept central to chemoselectivity.

In the case of nucleophilic aromatic substitution (SNAr) , the reaction is highly regioselective for the replacement of the fluorine atom. As previously discussed, the strong inductive effect of fluorine makes the carbon to which it is attached highly electrophilic and stabilizes the intermediate Meisenheimer complex, making it a better leaving group in this specific reaction mechanism compared to bromine. stackexchange.com

Conversely, in metal-catalyzed cross-coupling reactions , such as Suzuki, Stille, or Heck couplings, the C-Br bond is significantly more reactive than the C-F bond. The mechanism of these reactions typically involves the oxidative addition of the aryl halide to a low-valent transition metal catalyst (e.g., palladium(0)). The C-Br bond is weaker and more readily undergoes oxidative addition than the much stronger C-F bond. This difference in reactivity allows for the selective functionalization at the C4 position, leaving the C-F bond intact. nih.gov

This differential reactivity is a powerful tool in synthetic chemistry, enabling the sequential and controlled introduction of different functional groups onto the aromatic ring. For instance, a Suzuki coupling could be performed to replace the bromine atom, followed by a nucleophilic aromatic substitution to replace the fluorine atom.

The following table summarizes the expected regioselectivity and chemoselectivity for the derivatization of this compound under different reaction conditions:

| Reaction Type | Reagents/Catalyst | Reactive Site | Product Type |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., RONa, RNH₂) | C-F bond at position 1 | Aryl ether, Aryl amine, etc. |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C-Br bond at position 4 | Biaryl compound |

| Stille Coupling | Organostannane, Pd catalyst | C-Br bond at position 4 | Substituted aromatic |

| Heck Coupling | Alkene, Pd catalyst | C-Br bond at position 4 | Alkenyl-substituted aromatic |

This predictable selectivity allows for the strategic design of synthetic routes to complex, highly functionalized aromatic compounds starting from this compound.

Advanced Spectroscopic Characterization and Computational Chemistry of 4 Bromo 2 Difluoromethyl 1 Fluorobenzene

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for determining the precise three-dimensional arrangement of atoms in a molecule. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information on connectivity, chemical environment, and molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds in solution. It exploits the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, to reveal detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum of 4-Bromo-2-(difluoromethyl)-1-fluorobenzene is expected to show distinct signals for the aromatic protons and the proton of the difluoromethyl group. The aromatic region would display three signals corresponding to the protons at positions 3, 5, and 6 of the benzene (B151609) ring. Due to spin-spin coupling with each other and with the fluorine atoms, these signals would appear as complex multiplets. The single proton of the difluoromethyl (-CHF₂) group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms in the same group (according to the n+1 rule, where n=2).

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are anticipated. The carbon of the difluoromethyl group will be split into a triplet by the two attached fluorine atoms. The six aromatic carbons will also show couplings to the fluorine atoms on the ring and the difluoromethyl group, with the magnitudes of the coupling constants (JCF) being dependent on the number of bonds separating the carbon and fluorine atoms.